molecular formula C13H19ClN2O3S B6997463 N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide

Cat. No.: B6997463
M. Wt: 318.82 g/mol
InChI Key: HDSIFLMWALZWJE-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide is a chemical compound with a complex structure that includes an oxane ring, an aminomethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-10-2-3-11(14)12(8-10)20(17,18)16-13(9-15)4-6-19-7-5-13/h2-3,8,16H,4-7,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIFLMWALZWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide typically involves multiple steps. One common method includes the formation of the oxane ring followed by the introduction of the aminomethyl group. The benzenesulfonamide moiety is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: Shares a similar oxane ring and aminomethyl group but differs in the benzenesulfonamide moiety.

    4-Aminomethyltetrahydropyran: Contains a similar aminomethyl group but lacks the sulfonamide and chloro substituents.

Uniqueness

N-[4-(aminomethyl)oxan-4-yl]-2-chloro-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

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